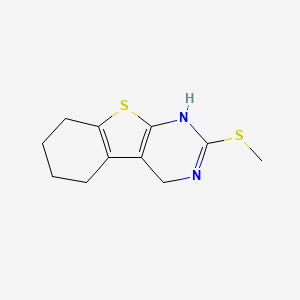
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a benzothieno ring fused with a pyrimidine ring, and a methylthio group attached to the second position of the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine can be achieved through several methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. This cyclization is typically carried out by heating the reactants under reflux with sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups, such as amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent for the methylthio group.
Substitution: Benzylamine can be used for the substitution of the methylthio group, often requiring prior oxidation to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylthio group.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the methylthio group.
科学的研究の応用
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling pathways . By inhibiting these enzymes, the compound can interfere with cellular processes such as proliferation, survival, and migration, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar pyrimidine core structure and exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine: Another related compound with a thieno ring fused to the pyrimidine ring, known for its potential as a kinase inhibitor.
Benzothieno[2,3-d]pyrimidine: Similar to the target compound but with different substituents, it also shows promise in medicinal chemistry.
Uniqueness
2-(Methylthio)-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidine is unique due to the presence of the methylthio group, which can undergo various chemical modifications to yield derivatives with diverse biological activities. This versatility makes it a valuable compound for drug discovery and development .
特性
CAS番号 |
78052-14-9 |
|---|---|
分子式 |
C11H14N2S2 |
分子量 |
238.4 g/mol |
IUPAC名 |
2-methylsulfanyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14N2S2/c1-14-11-12-6-8-7-4-2-3-5-9(7)15-10(8)13-11/h2-6H2,1H3,(H,12,13) |
InChIキー |
HYOXSVMQRVRBSN-UHFFFAOYSA-N |
正規SMILES |
CSC1=NCC2=C(N1)SC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
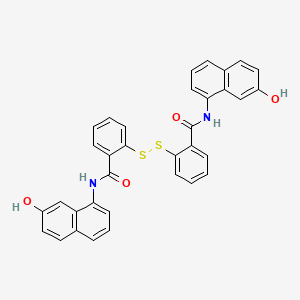
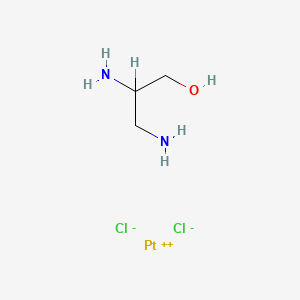

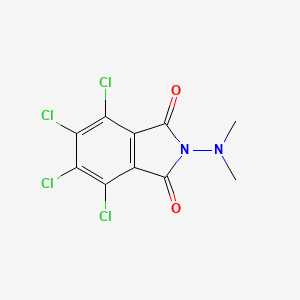
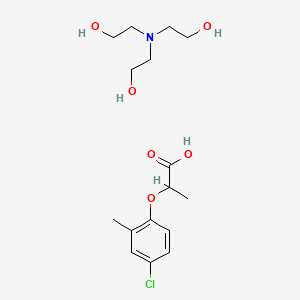
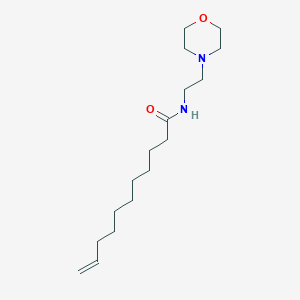

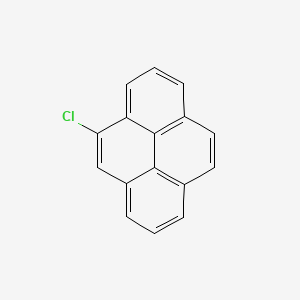
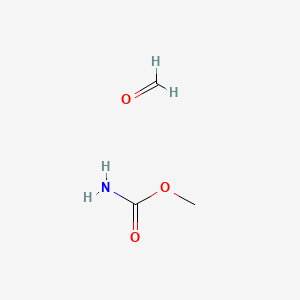
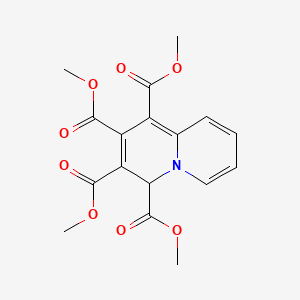
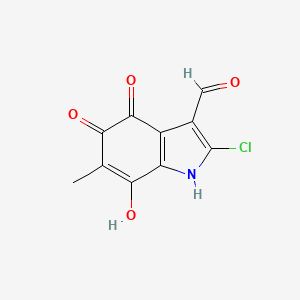

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
